N-(1-phenylethyl)-2-thiophen-2-ylacetamide
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Overview
Description
N-(1-phenylethyl)-2-thiophen-2-ylacetamide is an organic compound that belongs to the class of amides This compound features a phenylethyl group attached to the nitrogen atom and a thienyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-thiophen-2-ylacetamide typically involves the reaction of 2-thiopheneacetic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-phenylethyl)-2-thiophen-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethyl)-2-(2-furyl)acetamide
- N-(1-phenylethyl)-2-(2-pyridyl)acetamide
- N-(1-phenylethyl)-2-(2-thiazolyl)acetamide
Uniqueness
N-(1-phenylethyl)-2-thiophen-2-ylacetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15NOS |
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Molecular Weight |
245.34 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H15NOS/c1-11(12-6-3-2-4-7-12)15-14(16)10-13-8-5-9-17-13/h2-9,11H,10H2,1H3,(H,15,16) |
InChI Key |
AOIIVEKHPUBMTG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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